molecular formula C13H17N3O B3197693 N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1006476-27-2

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B3197693
CAS No.: 1006476-27-2
M. Wt: 231.29 g/mol
InChI Key: IDLLZCSDDQSOTM-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a methanamine derivative featuring a 3-methoxybenzyl group attached to the amine nitrogen and a 1-methylpyrazole moiety at the methanamine backbone. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.3 g/mol (calculated from ). The compound combines aromatic (benzyl) and heterocyclic (pyrazole) components, making it structurally versatile for pharmaceutical and agrochemical applications. The 3-methoxybenzyl group contributes electron-donating properties, while the methylpyrazole enhances metabolic stability.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-4-3-5-13(6-11)17-2/h3-6,9-10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLLZCSDDQSOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179382
Record name N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006476-27-2
Record name N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006476-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide (e.g., 3-methoxybenzyl chloride).

    Final Assembly: The final step involves the coupling of the pyrazole derivative with a suitable amine precursor under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkylating agents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine serves as a versatile building block for synthesizing complex molecules. It is used as a reagent in various organic reactions, facilitating the development of new compounds with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary research suggests it may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development targeting specific molecular pathways associated with diseases such as cancer and inflammation. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing other valuable compounds . Its unique properties allow for diverse applications in chemical manufacturing.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, showing promising results for further development into antimicrobial agents.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Properties

Research exploring the anti-inflammatory effects of this compound revealed its potential to reduce pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), leading to decreased levels of TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Variations in the benzyl substituent significantly influence physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity/Notes Reference
N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine C₁₃H₁₇N₃O 231.3 3-OCH₃ on benzyl, methyl on pyrazole Potential CNS activity due to methoxy group
N-(4-Fluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine C₁₂H₁₄FN₃ 219.26 4-F on benzyl Enhanced lipophilicity; possible kinase inhibition
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄ClN₃ 235.71 4-Cl on benzyl Antimicrobial potential (chlorine enhances reactivity)

Key Findings :

  • Electron-withdrawing groups (e.g., 4-F, 4-Cl) increase lipophilicity and binding to hydrophobic enzyme pockets .
  • Methoxy groups (3-OCH₃) improve solubility and may enhance blood-brain barrier penetration .

Substituent Variations on the Pyrazole Ring

Modifications to the pyrazole ring alter metabolic stability and steric effects:

Compound Name Molecular Formula MW (g/mol) Pyrazole Substituents Notes Reference
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃O 169.22 3-Ethyl, 5-OCH₃, 1-methyl Increased steric bulk; potential agrochemical use
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine C₁₁H₁₃N₃ 187.24 Phenyl at pyrazole N1 Reduced solubility; aromatic stacking interactions

Key Findings :

  • Ethyl and methoxy groups on pyrazole improve thermal stability and resistance to oxidation .
  • Phenyl substituents on pyrazole may reduce solubility but enhance binding to aromatic protein residues .

Variations in Amine Substituents

The amine group’s substitution pattern impacts toxicity and synthetic accessibility:

Compound Name Molecular Formula MW (g/mol) Amine Substituents Notes Reference
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine C₁₂H₁₅N₃O 217.27 N-methyl, 3-OCH₃ on pyrazole Lower acute toxicity (Category 4 oral)
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride C₅H₁₀ClN₃ 147.61 Hydrochloride salt Improved solubility for formulation

Key Findings :

  • N-Methylation reduces acute toxicity but may decrease binding affinity .
  • Hydrochloride salts enhance aqueous solubility, critical for drug delivery .

Complex Hybrid Structures

Hybrid compounds with additional functional groups exhibit diverse applications:

Compound Name Molecular Formula MW (g/mol) Key Features Activity Reference
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)methanamine C₂₀H₂₅N₅O 357.45 Bis-pyrazole, 3-OCH₃ benzyl Broad-spectrum antimicrobial and antioxidant
N-(1-Methyl-1H-pyrazol-4-yl)methyl-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)-1,5-naphthyridin-4-amine C₂₀H₂₁N₇O 375.43 Naphthyridine core, pyrazole-methyl PDE10A inhibition for schizophrenia

Key Findings :

  • Bis-pyrazole derivatives show enhanced antimicrobial activity due to dual binding sites .

Biological Activity

N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has gained attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a unique structure that combines a methoxybenzyl group with a methyl-substituted pyrazole ring, which may influence its reactivity and biological effects.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This compound exhibits distinct chemical properties that make it a valuable target for further research.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Attachment of the Methoxybenzyl Group : This step involves a nucleophilic substitution reaction where the pyrazole nitrogen attacks a benzyl halide (e.g., 3-methoxybenzyl chloride).
  • Final Assembly : The final product is obtained through reductive amination with an appropriate amine precursor.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on various pyrazole derivatives demonstrated that certain compounds showed potent activity against antibiotic-resistant bacteria, including MRSA and MDRPA, suggesting their potential as therapeutic agents in combating resistant infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models, indicating their potential use in treating inflammatory diseases .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against multiple strains of bacteria, including MRSA, with IC50 values indicating potency .
Study 2Showed anti-inflammatory effects by reducing nitric oxide production in LPS-stimulated macrophages .
Study 3Evaluated the compound's ability to inhibit specific enzymes linked to inflammatory pathways, suggesting therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine in academic research?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or click chemistry. For example, pyrazole derivatives are often synthesized via condensation of hydrazines with ketones, followed by functionalization. Reaction conditions may include polar aprotic solvents (e.g., DMF), bases like K₂CO₃, and purification via column chromatography or recrystallization . Optimization of stoichiometry and temperature (e.g., 60–80°C) is critical to minimize byproducts. Safety protocols (e.g., PPE, fume hoods) must align with handling amines and methoxybenzyl groups .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using chemical shift ranges (e.g., pyrazole protons at δ 7.6–8.5 ppm, methoxybenzyl signals at δ 3.7–4.3 ppm) .
  • X-ray Crystallography : Refinement via SHELXL resolves bond angles and torsional strain. Challenges include disorder in flexible methoxybenzyl groups, addressed using restraints and anisotropic displacement parameters .
  • Mass Spectrometry : Confirm molecular weight (217.27 g/mol) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and OV/AG/P99 respirators for aerosol protection .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile amines.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid drainage discharge due to potential aquatic toxicity .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be mitigated for this compound?

  • Methodological Answer : SHELXL’s TWIN and BASF commands model twinning ratios, while PART instructions resolve disorder in the 1-methylpyrazole moiety. High-resolution data (≤1.0 Å) improve electron density maps, and Hirshfeld surface analysis validates intermolecular interactions .

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?

  • Methodological Answer :

  • Electrophilic Substitution : Direct substituents to the N1-methyl group’s para position using Lewis acids (e.g., AlCl₃) .
  • Cross-Coupling : Suzuki-Miyaura reactions at the pyrazole C4 position require Pd(PPh₃)₄ catalysts and arylboronic acids. Monitor reaction progress via TLC to prevent over-functionalization .

Q. How can computational methods predict this compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazole derivatives) to assess nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina screens for SARS-CoV-2 PLpro inhibition by simulating binding to catalytic cysteine residues, leveraging structural analogs .

Q. What experimental approaches validate stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH Studies : Use buffered solutions (pH 1–13) to identify hydrolysis-sensitive bonds (e.g., methoxybenzyl-amine linkage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
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N-(3-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

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